Ethyl 8-[2-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate
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Overview
Description
Ethyl 8-[2-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate is a synthetic compound with the molecular formula C22H34N2O3This compound is part of the oxooctanoate family, which is recognized for its unique chemical properties and biological significance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-[2-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate typically involves the reaction of ethyl 8-oxooctanoate with 2-(4-methylpiperazinomethyl)phenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability of the compound. The industrial process also includes purification steps such as crystallization, filtration, and drying to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-[2-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and reaction times, to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxides, reduction reactions produce alcohols, and substitution reactions result in various substituted derivatives .
Scientific Research Applications
Ethyl 8-[2-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Mechanism of Action
The mechanism of action of Ethyl 8-[2-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 8-[2-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate can be compared with other similar compounds, such as:
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Pyrazolinone derivatives: Recognized for their pharmacological and agricultural applications.
Boron reagents: Used in Suzuki–Miyaura coupling reactions for carbon–carbon bond formation.
These comparisons highlight the unique chemical structure and biological activities of this compound, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
ethyl 8-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O3/c1-3-27-22(26)13-7-5-4-6-12-21(25)20-11-9-8-10-19(20)18-24-16-14-23(2)15-17-24/h8-11H,3-7,12-18H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDPIWLYIDOADJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1CN2CCN(CC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643911 |
Source
|
Record name | Ethyl 8-{2-[(4-methylpiperazin-1-yl)methyl]phenyl}-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-75-9 |
Source
|
Record name | Ethyl 2-[(4-methyl-1-piperazinyl)methyl]-η-oxobenzeneoctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898762-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 8-{2-[(4-methylpiperazin-1-yl)methyl]phenyl}-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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